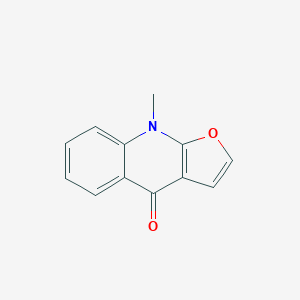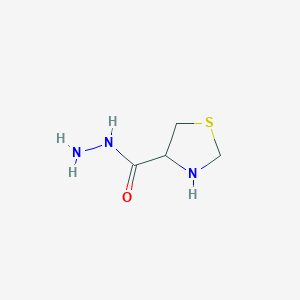
5-己炔-1-醇
描述
5-Hexyn-1-ol is a chemical compound with the molecular formula C6H10O . It is used as a starting material for the preparation of terminal alkynes and lactones containing terminal alkynes groups . It also plays a role in the synthesis of cinnoline-fused cyclic enediyne, lycopodium alkaloids, (+)-nankakurine A and (+)-nankakurine B, and 7-benzoyloxy-3-(2-nitrophenylseleno)-1,5-cyclodecadiyne .
Synthesis Analysis
5-Hexyn-1-ol is used as a starting material for the preparation of terminal alkynes and lactones containing terminal alkynes groups . It is also used in the synthesis of cinnoline-fused cyclic enediyne, lycopodium alkaloids, (+)-nankakurine A and (+)-nankakurine B, and 7-benzoyloxy-3-(2-nitrophenylseleno)-1,5-cyclodecadiyne .Molecular Structure Analysis
The molecular structure of 5-Hexyn-1-ol consists of six carbon atoms, ten hydrogen atoms, and one oxygen atom . Unfortunately, the search for more detailed molecular structure analysis has expired.Chemical Reactions Analysis
5-Hexyn-1-ol is used in various chemical reactions. For instance, it is used as a starting material for the preparation of terminal alkynes and lactones containing terminal alkynes groups . It is also used in the synthesis of cinnoline-fused cyclic enediyne, lycopodium alkaloids, (+)-nankakurine A and (+)-nankakurine B, and 7-benzoyloxy-3-(2-nitrophenylseleno)-1,5-cyclodecadiyne .Physical And Chemical Properties Analysis
5-Hexyn-1-ol is a liquid with a refractive index of 1.450 . It has a boiling point of 73-75 °C/15 mmHg and a density of 0.89 g/mL at 25 °C . It is slightly miscible with water .科学研究应用
Synthesis of Cinnoline-Fused Cyclic Enediyne
5-Hexyn-1-ol: is utilized in the synthesis of cinnoline-fused cyclic enediynes, which are compounds of interest due to their potential anticancer properties . These molecules can bind to DNA and induce breaks, leading to apoptosis in cancer cells. The process involves Richter cyclization, which forms the cinnoline structure, followed by a Sonogashira coupling to introduce the alkyne functionality from 5-Hexyn-1-ol.
Lycopodium Alkaloids Synthesis
This compound serves as a precursor in the synthesis of Lycopodium alkaloids, specifically (+)-nankakurine A and B . These alkaloids, found in club mosses, have shown various biological activities, including neuroprotective effects. The terminal alkyne group of 5-Hexyn-1-ol is crucial for forming the complex polycyclic structures of these alkaloids.
Preparation of Terminal Alkynes
In organic synthesis, 5-Hexyn-1-ol is a starting material for preparing terminal alkynes . Terminal alkynes are valuable in chemical synthesis as they can undergo various reactions, including coupling reactions, cycloadditions, and nucleophilic additions, to form a wide range of products.
Lactones with Terminal Alkyne Groups
5-Hexyn-1-ol: is also used to prepare lactones containing terminal alkyne groups . These lactones are important in the synthesis of macrocyclic compounds, which have applications in drug development due to their ability to selectively bind to biological targets.
安全和危害
作用机制
Target of Action
5-Hexyn-1-ol is a chemical compound with the linear formula HC≡C(CH2)4OH . The primary target of 5-Hexyn-1-ol is the respiratory system . .
Mode of Action
It is known that 5-hexyn-1-ol can be used as a starting material for the preparation of terminal alkynes and lactones containing terminal alkyne groups .
Biochemical Pathways
5-Hexyn-1-ol has been used in the synthesis of various compounds, including cinnoline-fused cyclic enediyne, lycopodium alkaloids, (+)-nankakurine A and (+)-nankakurine B, and 7-benzoyloxy-3-(2-nitrophenylseleno)-1,5-cyclodecadiyne
Pharmacokinetics
Its physical properties such as boiling point (73-75 °c/15 mmhg) and density (089 g/mL at 25 °C) suggest that it may have certain bioavailability characteristics .
Result of Action
It is known that 5-hexyn-1-ol can cause irritation to the skin, eyes, and respiratory system .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 5-Hexyn-1-ol. For instance, it is a flammable liquid and should be kept away from open flames and ignition sources . It also has a green odor and is soluble in water . These characteristics suggest that the compound’s action may be influenced by factors such as temperature, humidity, and the presence of other chemical substances.
属性
IUPAC Name |
hex-5-yn-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10O/c1-2-3-4-5-6-7/h1,7H,3-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GOQJMMHTSOQIEI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCCCCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70239148 | |
| Record name | 5-Hexyn-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70239148 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
98.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
928-90-5 | |
| Record name | 5-Hexyn-1-ol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=928-90-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-Hexyn-1-ol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000928905 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 5-Hexyn-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70239148 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-Hexyn-1-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.131.698 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
ANone: 5-Hexyn-1-ol is an organic compound with the molecular formula C₆H₁₀O and a molecular weight of 98.14 g/mol. It features both a terminal alkyne group (-C≡CH) at one end and a primary alcohol group (-OH) at the other end of a six-carbon chain.
ANone: 5-Hexyn-1-ol can be characterized using various spectroscopic methods:
ANone: The presence of both the terminal alkyne and the primary alcohol group makes 5-Hexyn-1-ol a versatile building block in organic synthesis.
- Initiator in Polymerization: The hydroxyl group can act as an initiator in ring-opening polymerization reactions, leading to the formation of terminal-functionalized polyesters. []
- Click Chemistry: The alkyne group is a prime target for "click chemistry" reactions, particularly the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC). This reaction is highly efficient and allows for the introduction of diverse functionalities by reacting 5-Hexyn-1-ol with various azide-containing molecules. [, ]
- Formation of Cyclic Compounds: 5-Hexyn-1-ol can undergo cyclization reactions, often catalyzed by transition metals like gold. For example, it can react with indoles in a gold-catalyzed cascade reaction to form ketone derivatives after an unusual intramolecular redox process. []
A: Yes, 5-Hexyn-1-ol has been utilized in the synthesis of diunsaturated hydroxy acids, which are precursors to macrolide aggregation pheromones found in certain grain beetles. The synthesis involves coupling 5-Hexyn-1-ol with functionalized propargylic bromide, followed by oxidation and selective hydrogenation steps. []
A: Yes, different positional and geometrical isomers of 5-Hexyn-1-ol, as well as the corresponding hexen-1-ols, have been synthesized. These methods often start with reactions using sodium acetylide in liquid ammonia, followed by selective reduction or hydrogenation steps to achieve the desired isomers. []
A: 5-Hexyn-1-ol can participate in free-radical mediated reactions. For instance, in the stannylcarbonylation of hydroxy-substituted alkynes, 5-Hexyn-1-ol yields cyclized carbonylated products, specifically lactols, as the major products. This occurs through the trapping of intermediate acyl radicals by the internal hydroxyl group. []
A: Yes, a hydroxy-functionalized 3,6-bis(2-pyridyl)pyridazine ligand synthesized from 5-Hexyn-1-ol and 3,6-bis(2-pyridyl)tetrazine was used in the construction of polymeric [2 × 2] grids. [] The ligand was incorporated into poly(l-lactide) macroligands, which upon complexation with metal ions, resulted in the formation of supramolecular grid-like architectures.
A: Research indicates that 5-Hexyn-1-ol can inhibit carbon steel corrosion in deaerated solutions containing a mixture of picolinic acid and ascorbic acid. This inhibition likely occurs through chemisorption of 5-Hexyn-1-ol onto the metal surface. The efficiency of inhibition increases with temperature, further supporting the chemical nature of the adsorption process. []
ANone: Absolutely. 5-Hexyn-1-ol plays a significant role in synthesizing various steroid derivatives.
- Diazabicyclo-Steroid Derivatives: 5-Hexyn-1-ol is crucial in the [2+2] cycloaddition with protected testosterone, progesterone, or pregnenolone. These reactions ultimately lead to the formation of diazabicyclo-steroid derivatives, some of which have shown antibacterial activity against Staphylococcus aureus and Streptococcus pneumoniae. []
- Steroid-Oxirane Derivatives: 5-Hexyn-1-ol is employed in the synthesis of steroid-oxirane derivatives through a series of reactions involving its coupling with 2-nitroestrone or 2-nitroestradiol. []
- Dioxa Diazaspiro[bicyclo[9.4.2]Heptadecane-Steroid-Dienyne Derivatives: 5-Hexyn-1-ol is a key starting material in a multistep synthesis of complex steroid derivatives, including a dioxa-diazaspiro[bicyclo[9.4.2]heptadecane-steroid-dienyne derivative. This synthesis highlights the versatility of 5-Hexyn-1-ol in building complex molecular architectures. []
A: Pulse radiolysis studies have investigated the reactions of 5-Hexyn-1-ol with primary species generated from water radiolysis, including hydrated electrons (eaq⁻), hydrogen atoms (H atoms), and hydroxyl radicals (•OH). It was found that 5-Hexyn-1-ol reacts with these species at different rates, leading to the formation of transient species that exhibit reducing properties. [] For instance, the reaction with H atoms produces vinyl-type radicals.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![[O6-(Dimethoxytrityl)hexyl][6/'-hydroxyhexyl]disulfide](/img/structure/B123204.png)


![Methyl 3-{[2-(diaminomethyleneamino)thiazol-4-YL]methylthio}propanimidate](/img/structure/B123213.png)







